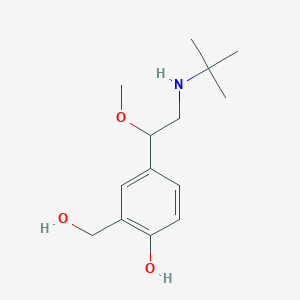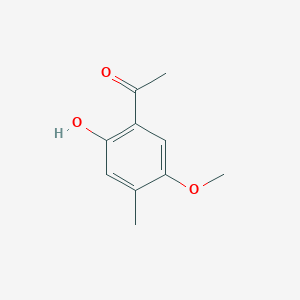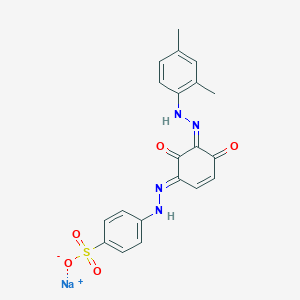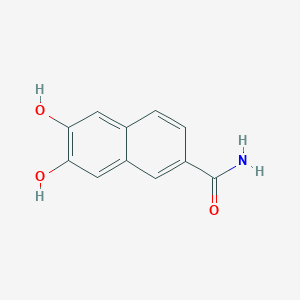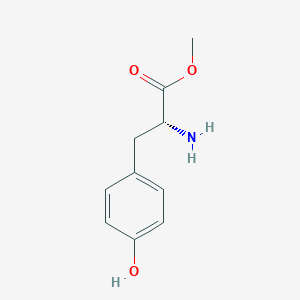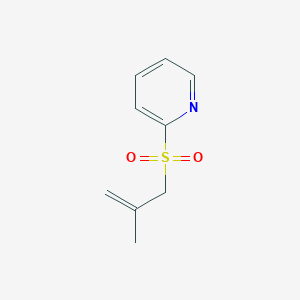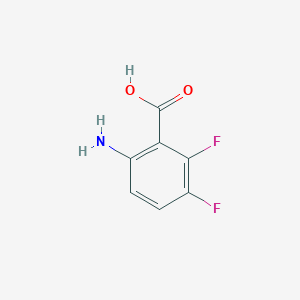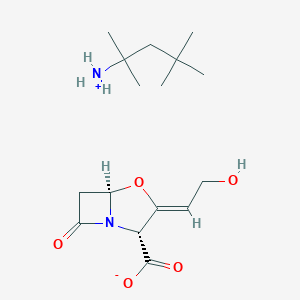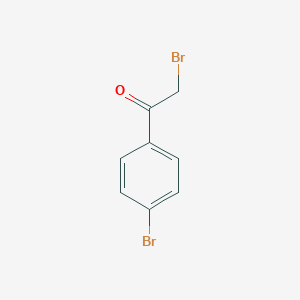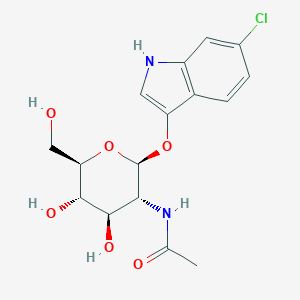
6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is a derivative of N-acetyl-D-glucosamine, which is an amino sugar and a key component of the bacterial cell wall and chitin in fungal cell walls. It is also found in the exoskeletons of arthropods. The compound is not directly mentioned in the provided papers, but it is related to the compounds studied within them. The papers focus on the synthesis of deoxy analogues of N-acetyl-D-glucosamine and the use of a chloroacetamido sugar as a glycosyl donor in oligosaccharide synthesis .
Synthesis Analysis
The synthesis of deoxy analogues of N-acetyl-D-glucosamine involves chlorination with sulfuryl chloride followed by reduction with tri-n-butyltin hydride . This method could potentially be applied to the synthesis of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide by substituting the appropriate indolyl glycoside for the phenyl glycoside. The yields from these reactions are generally high, which suggests that a similar approach might be effective for synthesizing the compound of interest .
Molecular Structure Analysis
While the molecular structure of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is not directly analyzed in the provided papers, the structure of related compounds such as deoxy analogues of N-acetyl-D-glucosamine and chloroacetamido sugars are discussed. These structures feature a beta-D-glucopyranose ring, which is a common structural motif in many biologically active carbohydrates . The indolyl group in 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide would likely impact the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers describe the use of chloroacetamido sugars in glycosylation reactions, which are key in the synthesis of oligosaccharides . The chloro group in 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide could potentially undergo similar reactions, acting as a leaving group in nucleophilic substitution reactions to form glycosidic bonds. The reactivity of the N-acetyl group and the indolyl moiety would also be important considerations in the chemical behavior of the compound.
Physical and Chemical Properties Analysis
The physical properties of the deoxy analogues of N-acetyl-D-glucosamine, such as crystallinity, are mentioned, with the 6-deoxy and 4,6-dideoxy compounds being able to crystallize . This suggests that the presence of a chlorine atom at the 6-position, as in 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide, might influence the crystallization behavior of the compound. The chemical properties, such as reactivity and stability, would be influenced by the presence of the indolyl group and the chlorine atom, which could affect the compound's interactions with other molecules and its potential applications in chemical synthesis and biological systems.
Wissenschaftliche Forschungsanwendungen
Chemical Modifications and Biological Activities
Chemical modifications of D-glucans, through processes such as acetylation, have shown to enhance their solubility, which in turn can significantly alter their biological activities, including antioxidation and anticoagulation. Research highlights the potential of chemically modified D-glucans in the biotechnological field due to their amplified biological effects, which could be relevant in preventing and treating various human disease conditions and their clinical complications (Kagimura et al., 2015).
Glycosylation and Disease Pathways
The role of O-linked protein glycosylation, particularly the addition of N-acetylglucosamine to proteins, has been implicated in various diseases, including cancer and Alzheimer's. This glycosylation process is dynamic and regulates numerous cellular functions, emphasizing its importance in pancreatic beta-cells and potentially linking to the development and progression of type 2 diabetes in humans. Understanding beta-cell O-glycosylation could offer new insights into diabetes treatment and prevention (Konrad & Kudlow, 2002).
Enzymatic Roles and Biotechnological Applications
The study of endo-N-acetyl-β-D-glucosaminidases and peptide-N4-(N-acetyl-β-D-glucosaminyl) asparagine amidases reveals their significant biological roles beyond mere tools for structural studies. These enzymes play crucial roles in feeding, pathogenesis, macromolecule modulation, and the destruction of misfolded proteins. Their diverse biological roles underline the importance of further research to uncover novel applications and elucidate additional cellular pathways (Karamanos, 2013).
Pharmacokinetics and Liver Protection Roles
Research on Indole-3-Carbinol (I3C) and its derivatives, including their pharmacokinetics and protective roles in chronic liver diseases, provides insight into the potential benefits of indole compounds in hepatic protection. These studies highlight the anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects of indoles, suggesting a pleiotropic mechanism of action in liver protection (Wang et al., 2016).
Biomaterial Applications: Tissue Engineering, Drug Delivery, and Cancer Treatment
Chitosan, derived from chitin, showcases remarkable properties such as biocompatibility, biodegradability, and the ability to form films and chelate metal ions. These features make chitosan a valuable material in various fields, including tissue engineering, drug delivery systems, and cancer treatment. The versatility and therapeutic potential of chitosan and its derivatives underscore their importance in biomedical applications (Victor et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUSWAPDXGBCS-OXGONZEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

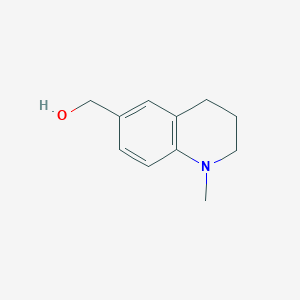
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
